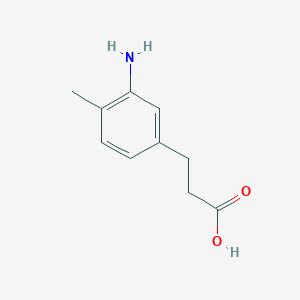

3-(3-Amino-4-methylphenyl)propanoic acid

Description

BenchChem offers high-quality 3-(3-Amino-4-methylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Amino-4-methylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-amino-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYFHUKLDWGOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-Amino-4-methylphenyl)propanoic Acid

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(3-Amino-4-methylphenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. We delve into the strategic considerations behind viable synthetic routes, offering a detailed retrosynthetic analysis and presenting a field-proven, step-by-step experimental protocol. The causality behind experimental choices, process validation, and characterization of the target molecule are discussed in detail to ensure scientific integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this key intermediate.

Introduction and Strategic Overview

3-(3-Amino-4-methylphenyl)propanoic acid is a substituted β-amino acid derivative. Its structural motif, featuring a phenylpropanoic acid core with specific amino and methyl substitutions, makes it a precursor of significant interest in medicinal chemistry. These structures are often incorporated into larger molecules to modulate properties such as receptor binding affinity, metabolic stability, and cell permeability.[1] The successful and efficient synthesis of this compound is therefore a critical first step in many research and development pipelines.

This guide focuses on elucidating a robust and scalable synthetic strategy. The primary challenge lies in the controlled installation of three distinct functional groups onto the benzene ring in the correct regioisomeric arrangement. Our analysis indicates that the most logical and efficient approach involves a multi-step synthesis starting from a commercially available, appropriately substituted benzaldehyde. This strategy, centered around the formation and subsequent reduction of a cinnamic acid intermediate, offers high yields, operational simplicity, and reliable control over isomerism.

Retrosynthetic Analysis and Strategy Selection

A retrosynthetic approach reveals the most logical disconnections and identifies key precursors for the synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid (1) .

Caption: Retrosynthetic analysis of the target molecule.

The analysis suggests the following key transformations in the forward synthesis:

-

C-C Bond Formation: Construction of the propanoic acid side chain. A Knoevenagel condensation between 4-methyl-3-nitrobenzaldehyde (4) and malonic acid is an ideal choice for forming the required carbon skeleton via a cinnamic acid derivative (3) .

-

Alkene Reduction: Saturation of the α,β-unsaturated double bond in the cinnamic acid intermediate (3) to yield the corresponding propanoic acid derivative (2) .

-

Nitro Group Reduction: Conversion of the nitro group in intermediate (2) to the target primary amine (1) .

This pathway is advantageous because the starting material, 4-methyl-3-nitrobenzaldehyde, is readily available, and the directing effects of the existing methyl and nitro groups ensure the correct substitution pattern from the outset. Alternative strategies, such as a Heck reaction, are viable but often involve more expensive palladium catalysts and potentially harsher conditions.[2][3] The chosen cinnamic acid route is a classic, cost-effective, and highly reliable method.[4]

Synthetic Pathway and Mechanistic Considerations

The selected forward synthesis proceeds through three distinct, high-yielding steps. Each step employs well-established, robust chemical transformations.

Caption: Forward synthesis workflow.

Step 1: Knoevenagel Condensation

This reaction constructs the carbon backbone of the side chain. It proceeds via the deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-methyl-3-nitrobenzaldehyde. Subsequent dehydration under thermal conditions yields the thermodynamically stable E-isomer of the cinnamic acid derivative. Pyridine serves as both a suitable high-boiling solvent and a base to facilitate the reaction.

Step 2 & 3: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is an exceptionally efficient method for both reducing the alkene double bond and the aromatic nitro group.[5][6] While these steps can sometimes be combined, a stepwise approach offers superior control and minimizes potential side reactions.

-

Alkene Reduction: The hydrogenation of the C=C double bond is typically rapid under mild conditions (e.g., atmospheric pressure of H₂) and precedes the reduction of the nitro group.[7] This selectivity allows for the isolation of the nitro-substituted propanoic acid intermediate if desired.

-

Nitro Reduction: The reduction of the nitro group to a primary amine is also efficiently catalyzed by Pd/C. This transformation can be accomplished using various hydrogen sources, including hydrogen gas or through transfer hydrogenation with reagents like ammonium formate or hydrazine hydrate.[8][9] Using hydrogen gas is often cleaner, as the only byproduct is water.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 4.1: Synthesis of 3-(4-Methyl-3-nitrophenyl)propenoic acid

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-3-nitrobenzaldehyde (16.5 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).

-

Solvent and Catalyst Addition: Add pyridine (50 mL) followed by the dropwise addition of piperidine (1.0 mL, ~0.01 mol). The addition of piperidine acts as a catalyst to accelerate the condensation.

-

Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing 200 mL of cold water and 50 mL of concentrated hydrochloric acid with vigorous stirring. This neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.

-

Purification: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL) to remove residual pyridine hydrochloride, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield a pale yellow solid.

-

Expected Yield: 85-90%

-

Characterization: The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

-

Protocol 4.2: Synthesis of 3-(4-Methyl-3-nitrophenyl)propanoic acid

-

Catalyst Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask set up for balloon hydrogenation), place the 3-(4-methyl-3-nitrophenyl)propenoic acid (20.7 g, 0.1 mol) and 10% Palladium on Carbon (Pd/C, ~500 mg, ~2.5 mol%).

-

Solvent Addition: Add absolute ethanol (100 mL) to the vessel.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 3-4 atm (or use a hydrogen-filled balloon for atmospheric pressure). Stir the suspension vigorously at room temperature. The reaction is typically complete within 6-8 hours.

-

Work-up: Once the reaction is complete (monitored by TLC or hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product as a solid.

-

Expected Yield: >95%

-

Characterization: Confirm structure via NMR. The disappearance of the alkene proton signals is a key indicator of reaction completion.

-

Protocol 4.3: Synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid

-

Catalyst Setup: To a hydrogenation vessel, add 3-(4-methyl-3-nitrophenyl)propanoic acid (20.9 g, 0.1 mol) and 10% Palladium on Carbon (Pd/C, ~500 mg).

-

Solvent Addition: Add methanol (120 mL).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and introduce hydrogen gas to a pressure of 3-4 atm. Stir the mixture at room temperature. The reaction is exothermic and may require gentle cooling initially.

-

Work-up: After 4-6 hours, or when hydrogen uptake ceases, vent the apparatus and purge with nitrogen. Filter the catalyst through Celite® as described in the previous step.

-

Isolation: Evaporate the solvent under reduced pressure. The resulting solid is the target compound. Due to its zwitterionic nature, it may have low solubility in many organic solvents. It can be triturated with diethyl ether to remove non-polar impurities and then dried under vacuum.

-

Expected Yield: >95%

-

Purity: Typically high, often suitable for use without further purification.

-

Data Presentation and Characterization

Table 1: Comparison of Synthetic Strategies

| Parameter | Cinnamic Acid Route | Heck Reaction Route |

| Starting Materials | 4-methyl-3-nitrobenzaldehyde, Malonic acid | 1-bromo-4-methyl-3-nitrobenzene, Acrylic acid ester |

| Key Reagents | Pyridine, Piperidine, H₂, Pd/C | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base |

| Number of Steps | 3 | 3-4 (including saponification) |

| Typical Overall Yield | High (~75-85%) | Moderate to High (60-85%)[10] |

| Scalability | Excellent | Good, but catalyst cost can be a factor |

| Green Chemistry | Use of H₂ is clean; Pyridine is a solvent of concern. | Avoids pyridine; Palladium is a precious metal requiring recycling. |

Table 2: Physicochemical and Spectral Data for 3-(3-Amino-4-methylphenyl)propanoic acid

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Off-white to light tan solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 6.80-6.90 (m, 2H, Ar-H), 6.55 (d, 1H, Ar-H), 4.85 (s, 2H, -NH₂), 2.65 (t, 2H, -CH₂-Ar), 2.35 (t, 2H, -CH₂-COOH), 2.05 (s, 3H, -CH₃). (Predicted values) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 174.5 (C=O), 144.0, 131.5, 128.0, 122.0, 115.0, 112.0 (Ar-C), 35.0 (-CH₂-), 30.5 (-CH₂-), 17.0 (-CH₃). (Predicted values) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretch), 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1705 (C=O stretch), 1620 (N-H bend). (Expected ranges) |

| MS (ESI+) | m/z 180.1 [M+H]⁺ |

Conclusion

The synthetic route detailed in this guide, proceeding via a cinnamic acid intermediate, represents a highly efficient, reliable, and scalable method for the production of 3-(3-Amino-4-methylphenyl)propanoic acid. The use of catalytic hydrogenation for both the alkene and nitro group reductions is a cornerstone of this process, offering high yields and clean conversions. By providing a thorough explanation of the underlying chemical principles and a detailed, validated protocol, this document serves as a practical resource for scientists and researchers in the field of organic synthesis and drug development.

References

-

MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

- Google Patents. (n.d.). WO1996011898A1 - Process for the preparation of 3-phenylpropanal.

-

MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Peptide Properties with 3-Amino-3-(4-methylphenyl)propionic Acid. Available from: [Link]

- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

-

PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Available from: [Link]

-

RSC Publishing. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Available from: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Available from: [Link]

-

Bentham Science Publishers. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Available from: [Link]

-

Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Available from: [Link]

-

Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Available from: [Link]

-

MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Available from: [Link]

-

National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available from: [Link]

-

ResearchGate. (n.d.). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1996011898A1 - Process for the preparation of 3-phenylpropanal - Google Patents [patents.google.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

1H NMR spectrum analysis of 3-(3-Amino-4-methylphenyl)propanoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-(3-Amino-4-methylphenyl)propanoic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure.[1] For researchers and scientists, the ability to accurately interpret NMR spectra is fundamental to confirming the identity and purity of synthesized compounds. This guide offers a detailed analysis of the ¹H NMR spectrum of 3-(3-Amino-4-methylphenyl)propanoic acid, a molecule featuring a diverse array of proton environments.

This document moves beyond a simple recitation of expected chemical shifts. It is designed as a practical, in-depth resource that explains the causal relationships between the molecule's electronic structure and its spectral features. We will dissect the anticipated spectrum, provide a robust experimental protocol for its acquisition, and summarize the expected data in a clear, tabular format.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to deconstruct the molecule to identify all non-equivalent proton environments. The environment of a proton dictates its resonant frequency and, consequently, its chemical shift (δ) in the spectrum.[1][2] 3-(3-Amino-4-methylphenyl)propanoic acid possesses a substituted aromatic ring and an aliphatic side chain, giving rise to seven distinct sets of protons.

The structure and proton designations are illustrated below:

Caption: Molecular structure with labeled proton environments.

-

Aromatic Protons (Hₐ, Hₑ, Hբ): Three distinct protons on the benzene ring. Their chemical shifts are influenced by the electronic effects of the three substituents.

-

Propanoic Acid Chain Protons:

-

Benzylic Methylene (Hₙ): The two protons on the carbon adjacent to the aromatic ring.

-

α-Methylene (Hₖ): The two protons on the carbon adjacent to the carbonyl group.

-

Carboxylic Acid (Hₒ): The single, acidic proton of the carboxyl group.

-

-

Methyl Protons (Hₗ): The three equivalent protons of the methyl group attached to the ring.

-

Amino Protons (Hₘ): The two equivalent protons of the amino group.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift of a proton is determined by the extent to which it is shielded or deshielded by the surrounding electron density.[2][3] Electronegative atoms and unsaturated groups tend to deshield nearby protons, shifting their signals downfield (to a higher ppm value).[2]

The Aromatic Region (δ 6.5–8.0 ppm)

Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm.[3][4] This significant downfield shift is caused by the magnetic anisotropy of the ring current, which generates a local magnetic field that reinforces the applied external field at the location of the protons.[4][5]

The specific positions of Hₐ, Hₑ, and Hբ are dictated by the electronic nature of the ring substituents:

-

-NH₂ (Amino) Group: A strong electron-donating group (EDG) through resonance. It increases electron density at the ortho and para positions, causing shielding (an upfield shift).[6]

-

-CH₃ (Methyl) Group: A weak electron-donating group through induction.

-

-CH₂CH₂COOH (Propanoic Acid) Group: An alkyl group, which is weakly electron-donating by induction.

Based on these effects:

-

Hₐ: This proton is ortho to the amino group and meta to the propanoic acid substituent. The strong shielding from the amino group will likely shift it to the most upfield position in the aromatic region. It should appear as a doublet, split by Hբ (meta coupling, J ≈ 2-3 Hz).[6][7]

-

Hբ: This proton is ortho to the propanoic acid group and meta to both the amino and methyl groups. It will be split by Hₑ (ortho coupling, J ≈ 7-10 Hz) and Hₐ (meta coupling, J ≈ 2-3 Hz), likely resulting in a doublet of doublets.[6]

-

Hₑ: This proton is ortho to the methyl group and meta to the amino group. It will appear as a doublet due to ortho coupling with Hբ (J ≈ 7-10 Hz).[6]

The Aliphatic Chain Region (δ 1.0–4.0 ppm)

-

Benzylic Methylene Protons (Hₙ, ~δ 2.8 ppm): These protons are on a carbon directly attached to the aromatic ring, a so-called benzylic position.[8] This proximity causes a downfield shift compared to a simple alkane. These two protons will be split by the adjacent α-methylene protons (Hₖ), resulting in a triplet.

-

α-Methylene Protons (Hₖ, ~δ 2.5 ppm): These protons are adjacent to the electron-withdrawing carbonyl group (C=O), which deshields them and shifts them downfield.[9] They will be split by the benzylic protons (Hₙ), also appearing as a triplet.

Labile and Functional Group Protons

-

Carboxylic Acid Proton (Hₒ, δ 10–12 ppm): The acidic proton of a carboxylic acid is highly deshielded due to the influence of the two electronegative oxygen atoms and anisotropy from the carbonyl bond.[8][10] This results in a characteristic signal far downfield, often appearing as a broad singlet.[8][10] Its broadness is due to rapid chemical exchange with other protic species.

-

Amino Protons (Hₘ, δ 3–5 ppm): The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature.[11][12] They typically appear as a broad signal and often do not show coupling to adjacent protons due to rapid exchange.[11][12]

-

Methyl Protons (Hₗ, ~δ 2.2 ppm): Protons of a methyl group on an aromatic ring are slightly deshielded by the ring current and typically appear in the 2.2–2.5 ppm range.[13] As there are no adjacent protons, this signal will be a sharp singlet.

Data Summary

The predicted ¹H NMR data for 3-(3-Amino-4-methylphenyl)propanoic acid is summarized below.

| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Integration (Relative # of H) | Multiplicity | Coupling Constant (J, Hz) |

| Hₒ (-COOH) | 10.0 - 12.0 | 1H | Broad Singlet (br s) | N/A |

| Hₑ (Aromatic) | ~7.0 | 1H | Doublet (d) | Ortho, ~8 Hz |

| Hբ (Aromatic) | ~6.8 | 1H | Doublet of Doublets (dd) | Ortho, ~8 Hz; Meta, ~2 Hz |

| Hₐ (Aromatic) | ~6.6 | 1H | Doublet (d) | Meta, ~2 Hz |

| Hₘ (-NH₂) | 3.0 - 5.0 | 2H | Broad Singlet (br s) | N/A |

| Hₙ (-CH₂-Ar) | ~2.8 | 2H | Triplet (t) | ~7.5 Hz |

| Hₖ (-CH₂-COOH) | ~2.5 | 2H | Triplet (t) | ~7.5 Hz |

| Hₗ (-CH₃) | ~2.2 | 3H | Singlet (s) | N/A |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Caption: Standard workflow for NMR sample preparation and analysis.

Methodology Details

-

Solvent Selection: The choice of deuterated solvent is critical.

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice as it will solubilize the polar carboxylic acid and amino groups. The labile -COOH and -NH₂ protons will be clearly visible.

-

CDCl₃ (Deuterated Chloroform): A common, less polar solvent. Solubility may be lower. The carboxylic acid proton signal may be broader or exchange more readily.[14]

-

D₂O Exchange: To confirm the identity of the -COOH and -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring an initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube. The sample is shaken, and the spectrum is reacquired. The signals corresponding to the acidic protons (Hₒ and Hₘ) will diminish or disappear entirely as they are replaced by deuterium, which is not observed in ¹H NMR.[11]

-

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference compound, with its signal defined as 0.00 ppm.[5][14] It is chemically inert and produces a single, sharp signal that rarely overlaps with analyte signals.

-

Acquisition Parameters Rationale:

-

Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) provide better signal dispersion, reducing the likelihood of peak overlap, which is particularly important for resolving the complex aromatic region.[15]

-

Relaxation Delay (d1): A sufficient delay between scans (e.g., 5 seconds) is crucial for quantitative accuracy. It allows all protons, especially those with long relaxation times, to return to their equilibrium state before the next pulse, ensuring that the signal integrations are truly proportional to the number of protons.

-

Conclusion

The ¹H NMR spectrum of 3-(3-Amino-4-methylphenyl)propanoic acid is rich with information, providing a distinct spectral fingerprint for each unique proton in the molecule. A systematic analysis, beginning with the identification of all proton environments and an understanding of the electronic effects of the functional groups, allows for the confident prediction and assignment of all signals. From the highly deshielded carboxylic acid proton to the complex splitting patterns in the aromatic region and the characteristic triplets of the propanoic acid chain, each signal contributes to the comprehensive structural elucidation of the molecule. The application of the robust experimental protocol detailed herein will ensure the acquisition of a high-quality spectrum, enabling researchers to verify the structure and purity of this compound with a high degree of confidence.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

Nagwa. (2019). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Chemgapedia. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Millersville University. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

RCSB PDB. (n.d.). 3-(2-Methylphenyl)propanoicacid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]

-

University of Lethbridge. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

Rogue Chem. (2024). H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). H NMR coupling and coupling constants. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 12. Video: NMR Spectroscopy Of Amines [jove.com]

- 13. web.pdx.edu [web.pdx.edu]

- 14. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

solubility of 3-(3-Amino-4-methylphenyl)propanoic acid in different solvents

An In-Depth Technical Guide to the Solubility of 3-(3-Amino-4-methylphenyl)propanoic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-Amino-4-methylphenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility, predictive assessments, and detailed experimental protocols for empirical determination.

Executive Summary: The Amphoteric Nature and Its Implications

3-(3-Amino-4-methylphenyl)propanoic acid is a multifaceted molecule possessing both acidic (carboxylic acid) and basic (amino) functional groups, making it amphoteric. This dual nature, combined with a significant nonpolar aromatic ring, dictates a complex solubility profile. Its solubility is not a simple matter of "soluble" or "insoluble" but is instead highly dependent on the pH of the aqueous environment and the polarity of organic solvents. Understanding these nuances is critical for its application in pharmaceutical formulations, synthesis, and purification processes. This guide will equip the researcher with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.

Molecular Structure Analysis: The Key to Predicting Solubility

The solubility of a compound is fundamentally governed by its molecular structure. Let's dissect 3-(3-Amino-4-methylphenyl)propanoic acid:

-

Carboxylic Acid Group (-COOH): This acidic moiety can donate a proton to form a carboxylate anion (-COO⁻). This ionization dramatically increases polarity and water solubility.

-

Amino Group (-NH₂): This basic group can accept a proton to form an ammonium cation (-NH₃⁺). This also significantly enhances aqueous solubility.

-

Aromatic Ring (methylphenyl group): This bulky, nonpolar part of the molecule contributes to its hydrophobic character, favoring solubility in nonpolar organic solvents.

The interplay between these groups means that in aqueous solutions, the pH will be the dominant factor controlling solubility. In organic solvents, the polarity of the solvent will be the primary determinant.

Caption: Molecular features of 3-(3-Amino-4-methylphenyl)propanoic acid.

The Critical Role of pH in Aqueous Solubility

Due to its amphoteric nature, 3-(3-Amino-4-methylphenyl)propanoic acid can exist in different ionic states depending on the pH of the aqueous medium. This directly impacts its solubility.

-

At the Isoelectric Point (pI): At a specific pH, the net charge on the molecule will be zero. It will exist predominantly as a zwitterion (containing both a positive and a negative charge). At this pI, the intermolecular electrostatic attractions are maximized, and aqueous solubility is at its minimum.

-

In Acidic Solutions (pH < pI): In an acidic environment, the amino group will be protonated (-NH₃⁺), while the carboxylic acid will remain largely protonated (-COOH). The molecule will carry a net positive charge, leading to increased solubility in water.

-

In Basic Solutions (pH > pI): In an alkaline environment, the carboxylic acid group will be deprotonated (-COO⁻), while the amino group will be in its neutral form (-NH₂). The molecule will have a net negative charge, which also enhances its solubility in water.[1]

This pH-dependent solubility is a key principle that can be exploited for purification and extraction.[2]

Caption: pH-dependent solubility profile.

Predicted Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the principle of "like dissolves like."[3] The polarity of the solvent must be matched with the polarity of the solute.

Table 1: Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High (pH-dependent for water) | The amino and carboxylic acid groups can form hydrogen bonds with these solvents. The hydrophobic phenyl ring may limit solubility compared to smaller amino acids.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can solvate the polar functional groups but cannot donate hydrogen bonds. Mefenamic acid, which has a similar substituted phenyl ring and a carboxylic acid, shows high solubility in these types of solvents.[5] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The large, nonpolar aromatic ring will have some affinity for these solvents, but the highly polar amino and carboxylic acid groups will prevent significant dissolution. |

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions must be confirmed by empirical data. The following section provides a robust, step-by-step protocol for determining the solubility of 3-(3-Amino-4-methylphenyl)propanoic acid.

Materials and Equipment

-

A range of solvents (e.g., water, buffered solutions at various pHs, methanol, ethanol, DMSO, acetonitrile, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

pH meter

-

Volumetric flasks and pipettes

The Shake-Flask Method: A Gold Standard

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[8]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 3-(3-Amino-4-methylphenyl)propanoic acid to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). Be cautious not to disturb the solid material.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvent systems.

Table 2: Example Data Table for Solubility of 3-(3-Amino-4-methylphenyl)propanoic Acid at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 2.0) | Experimental Value | Calculated Value |

| Water (pH 7.0) | Experimental Value | Calculated Value |

| Water (pH 10.0) | Experimental Value | Calculated Value |

| Methanol | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with care. Safety data sheets for similar compounds indicate that it may cause eye and skin irritation.[9]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][7]

-

Refer to the material safety data sheet (MSDS) for detailed safety information.

Conclusion

The solubility of 3-(3-Amino-4-methylphenyl)propanoic acid is a complex but predictable property governed by its amphoteric nature and the presence of a hydrophobic aromatic ring. Its aqueous solubility is minimal at the isoelectric point and increases significantly in acidic and basic solutions. In organic solvents, its solubility is expected to be highest in polar aprotic and polar protic solvents. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility, enabling researchers to generate the critical data needed for informed decision-making in drug development and chemical synthesis.

References

- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

Shakeel, F., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

PubChem. (n.d.). Propionic Acid. PubChem Compound Summary for CID 1032. Retrieved from [Link]

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.

-

Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 3-(3-aMino-4-methyl-phenyl)-propionic acid. Capot Chemical. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Mansoura University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Mansoura University. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

Cole-Parmer. (n.d.). (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid Material Safety Data Sheet. Cole-Parmer. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. Retrieved from [Link]

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Senior Application Scientist's Guide to the Crystal Structure Determination of 3-(3-Amino-4-methylphenyl)propanoic Acid

Abstract

This comprehensive technical guide details the complete workflow for the determination of the single-crystal X-ray structure of 3-(3-Amino-4-methylphenyl)propanoic acid, a molecule of interest in pharmaceutical and materials science. This document provides not just a protocol, but a field-proven methodology grounded in fundamental principles, designed for researchers, scientists, and professionals in drug development. We will navigate the critical steps from material synthesis and purification to the final structural analysis and validation, emphasizing the rationale behind key experimental decisions to ensure reproducible, high-quality results.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms within a molecule dictates its physical and chemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it influences solubility, stability, bioavailability, and manufacturability. 3-(3-Amino-4-methylphenyl)propanoic acid, a substituted β-amino acid, presents structural features—an aromatic ring, an amino group, and a carboxylic acid moiety—that suggest a high potential for forming specific intermolecular interactions, such as hydrogen bonds, which govern its solid-state packing.[1] The determination of its crystal structure provides unambiguous proof of its molecular conformation and reveals the intricate network of non-covalent interactions that stabilize the crystalline lattice.[2] This knowledge is crucial for polymorph screening, salt selection, and co-crystal design in the pharmaceutical industry.[3][4][5]

This guide is structured to provide a logical progression from obtaining the raw material to the final, refined crystal structure, offering insights that bridge theoretical knowledge with practical application.

Synthesis and Purification: Securing High-Quality Starting Material

The prerequisite for any successful crystallization is the purity of the compound. Impurities can inhibit nucleation, disrupt crystal growth, or even become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A purity of >95%, as confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, is strongly recommended.

While 3-(3-Amino-4-methylphenyl)propanoic acid is commercially available, understanding its synthesis provides valuable insights into potential impurities. A common synthetic route involves the reduction of a corresponding nitro or cyano precursor.

Exemplary Synthesis Outline:

A plausible synthetic route could involve the following key transformations, though specific reaction conditions would need to be optimized:

-

Starting Material: 4-Methyl-3-nitrophenylacetic acid.

-

Esterification: Protection of the carboxylic acid, for example, by Fischer esterification with methanol and a catalytic amount of sulfuric acid.

-

Reduction of Nitro Group: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using SnCl₂/HCl) to yield the corresponding amino ester.

-

Hydrolysis: Deprotection of the ester group under acidic or basic conditions to yield the final product, 3-(3-Amino-4-methylphenyl)propanoic acid.

Protocol 1: Recrystallization for Purification

-

Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

-

Procedure:

-

Dissolve the crude 3-(3-Amino-4-methylphenyl)propanoic acid in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water) at its boiling point.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Further cool the flask in an ice bath to maximize the yield of the purified compound.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

-

Dry the purified crystals under vacuum.

-

Confirm purity using HPLC, NMR, and measure the melting point. The melting point for a similar compound, 3-amino-3-(4-methylphenyl)propanoic acid, is reported to be 226-228 °C, which can serve as a preliminary benchmark.

-

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6][7] A suitable crystal should be of adequate size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape with smooth faces, and be free of cracks or defects. The process is a careful exploration of solubility and supersaturation.[8]

3.1. Solvent Screening

A preliminary solubility test is essential. Small amounts of the purified compound are tested in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The goal is to find solvents in which the compound has moderate to low solubility.

3.2. Common Crystallization Techniques

Several methods can be employed to achieve the slow supersaturation required for the growth of high-quality single crystals.[7]

-

Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. This is often a good starting point due to its simplicity.[7]

-

Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a "poor" solvent (an anti-solvent in which the compound is insoluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.[8]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface between the two liquids.[7]

-

Cooling: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and crystallization.

Protocol 2: Crystallization by Vapor Diffusion

-

Rationale: This technique provides excellent control over the rate of supersaturation, often yielding high-quality crystals.

-

Procedure:

-

Prepare a concentrated solution of 3-(3-Amino-4-methylphenyl)propanoic acid in a "good" solvent (e.g., methanol).

-

Dispense a small volume (e.g., 0.5 mL) of this solution into a small vial.

-

Place this vial inside a larger, sealable jar containing a few milliliters of an "anti-solvent" (e.g., diethyl ether).

-

Seal the jar and leave it undisturbed in a vibration-free environment.

-

Monitor for crystal growth over several days to weeks.

-

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[2][9] The technique is based on the principle that X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern is a unique fingerprint of the crystal's internal atomic arrangement.[10][11]

4.1. The Workflow

The process can be broken down into several key stages, as illustrated in the following workflow diagram.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

4.2. Step-by-Step Methodology

Protocol 3: Data Collection and Structure Determination

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment.[12] A detector collects the diffracted X-rays, recording their positions and intensities.[12]

-

Data Reduction: The raw diffraction images are processed. This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: A model of the molecule is built and refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic sensibility.

Analysis of the Crystal Structure

Once refined, the crystal structure provides a wealth of information.

5.1. Molecular Geometry

The precise bond lengths, bond angles, and torsion angles of the 3-(3-Amino-4-methylphenyl)propanoic acid molecule can be determined. These parameters should be compared to standard values from the Cambridge Structural Database (CSD) for similar fragments to ensure the model is chemically reasonable.[13]

Table 1: Expected Crystallographic Data Summary

| Parameter | Expected Value/Information | Significance |

| Chemical Formula | C₁₀H₁₃NO₂ | Confirms the elemental composition of the crystallized molecule. |

| Formula Weight | 179.22 g/mol | Used in density calculations. |

| Crystal System & Space Group | To be determined (e.g., Monoclinic, P2₁/c) | Describes the symmetry of the crystal lattice.[14] |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined (e.g., a=8Å, b=12Å, c=10Å, β=95°) | Defines the size and shape of the repeating unit of the crystal. |

| Volume (V) | To be determined (e.g., 955 ų) | Volume of the unit cell. |

| Z | To be determined (e.g., 4) | Number of molecules per unit cell. |

| Calculated Density (Dx) | To be determined (e.g., 1.245 g/cm³) | A theoretical density based on the crystal structure. |

| R-factor (R1) & wR2 | < 0.05 (for R1) | Indicators of the quality of the refinement; lower values are better.[15] |

5.2. Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions is critical for understanding the solid-state properties of the compound. The amino group and the carboxylic acid are strong hydrogen bond donors and acceptors, respectively. It is highly probable that the crystal structure will feature extensive hydrogen bonding.

-

Hydrogen Bonds: Look for classic N-H···O and O-H···O interactions. These are likely to be the primary forces directing the crystal packing, potentially forming dimers, chains, or sheets.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

-

van der Waals Forces: These weaker forces will also contribute to the overall stability of the crystal lattice.

The visualization of the crystal packing will reveal how these interactions assemble the individual molecules into a three-dimensional architecture.

Caption: Conceptual relationship from molecular structure to bulk properties.

Conclusion and Reporting

The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the necessary information to describe the structure and the experiment. This file can be deposited in a public database like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[16] A comprehensive report should be prepared, detailing the experimental procedures, crystallographic data, and a thorough analysis of the molecular and supramolecular structure. This provides a complete and validated picture of 3-(3-Amino-4-methylphenyl)propanoic acid in the solid state, forming a crucial foundation for further research and development.

References

- ResearchGate. (n.d.). Crystal structure of 3-amino-4-acylaminoximinofurazan.

- ResearchGate. (n.d.). 3-[4-(Trifluoromethyl)phenyl]propanoic acid.

-

RSC Publishing. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Enhancing Peptide Properties with 3-Amino-3-(4-methylphenyl)propionic Acid. Retrieved from [Link]

-

Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

- ResearchGate. (2025, August 7). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.

-

University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? Retrieved from [Link]

- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

-

ACS Publications. (n.d.). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

-

Semantic Scholar. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid. Retrieved from [Link]

-

PubMed Central. (2025, May 13). Exploration of the structure and interactions of 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb). Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

Sources

- 1. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rigaku.com [rigaku.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

literature review on the synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid

The following is an in-depth technical guide on the synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid .

Executive Summary & Strategic Analysis

Target Molecule: 3-(3-Amino-4-methylphenyl)propanoic acid CAS Registry Number: (Analogous precursors: 1505-50-6 for the parent acid; specific amino-derivative often custom synthesized). Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol

This guide addresses the synthesis of a critical scaffold used in the development of peptidomimetics , specifically integrin antagonists (e.g., RGD mimetics) and tyrosine kinase inhibitors . The molecule features a propanoic acid tail providing carboxylate functionality and a 3,4-disubstituted phenyl ring serving as a rigid linker with an amino handle for further functionalization.

Structural Logic & Synthetic Challenges

The primary challenge is regiocontrol . Introducing an amino group at the meta position relative to the propanoic acid chain (and ortho to the methyl group) requires careful selection of the synthetic route to avoid the formation of the unwanted 2-amino isomer.

We present two validated pathways:

-

Route A (The "Convergent" Heck Pathway): High regiochemical fidelity. Recommended for discovery chemistry and high-purity requirements.

-

Route B (The "Linear" Nitration Pathway): Cost-effective for scale-up. Relies on electronic directing effects.

Retrosynthetic Analysis

The retrosynthetic breakdown reveals two distinct logic streams. Route A disconnects the C-C bond of the propanoic chain, utilizing cross-coupling. Route B maintains the carbon skeleton and manipulates the aromatic oxidation state.

Figure 1: Retrosynthetic tree illustrating the Convergent (Green) and Linear (Red) pathways.

Route A: The Heck Cross-Coupling Protocol (Recommended)

This route guarantees the correct substitution pattern by starting with 4-bromo-2-nitrotoluene , where the positions of the methyl and nitro groups are already fixed relative to the halogen.

Step 1: Heck Coupling

Reaction: 4-Bromo-2-nitrotoluene + Methyl Acrylate

-

Mechanism: The palladium(0) species undergoes oxidative addition into the C-Br bond. The alkene inserts, followed by

-hydride elimination to yield the trans-cinnamate derivative. -

Why this works: The nitro group at the ortho position (relative to methyl) does not sterically inhibit the coupling at the para position (relative to methyl).

Step 2: One-Pot Hydrogenation & Hydrolysis

Reaction: Methyl 3-(3-nitro-4-methylphenyl)acrylate

-

Process: Catalytic hydrogenation simultaneously reduces the double bond (alkene

alkane) and the nitro group (nitro

Detailed Experimental Protocol (Route A)

Materials

-

4-Bromo-2-nitrotoluene (1.0 eq)

-

Methyl acrylate (1.2 eq)

-

Pd(OAc)₂ (2 mol%)

-

Tri-o-tolylphosphine (4 mol%)

-

Triethylamine (2.0 eq)

-

DMF (anhydrous)

Procedure

-

Coupling: In a flame-dried Schlenk flask, dissolve 4-bromo-2-nitrotoluene (2.16 g, 10 mmol) in DMF (20 mL).

-

Add Methyl acrylate (1.1 mL, 12 mmol) and Et₃N (2.8 mL). Degas with N₂ for 15 min.

-

Add Pd(OAc)₂ (45 mg) and P(o-tol)₃ (122 mg).

-

Heat to 100°C for 12 hours under N₂. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT, dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography to obtain the yellow solid (Nitro-acrylate).

-

Reduction/Hydrolysis: Dissolve the intermediate in MeOH (30 mL). Add 10% Pd/C (10 wt%). Hydrogenate at 30 psi (Parr shaker) for 4 hours.

-

Filter through Celite. Add 2M LiOH (2 eq) to the filtrate and stir at RT for 2 hours (saponification).

-

Adjust pH to ~6 with 1M HCl. The product precipitates or can be extracted with EtOAc.[1]

Expected Yield: 65-75% (over 2 steps).

Route B: The Classical Nitration Route (Scalable)

This route utilizes 3-(p-tolyl)propanoic acid (commercially available). The key is the regioselectivity of the nitration.[2]

Mechanistic Insight: Regioselectivity

The substrate has two directing groups:[2]

-

Methyl group (C4): Strong ortho/para activator.

-

Propanoic acid chain (C1): Moderate ortho/para activator.

Steric Argument: Nitration ortho to the bulky propanoic chain (Position 2) is sterically disfavored compared to nitration ortho to the smaller methyl group (Position 3). Outcome: The major product is the desired 3-nitro isomer (>85% selectivity).

Figure 2: Regioselectivity model showing the kinetic preference for the 3-position.

Detailed Experimental Protocol (Route B)

Step 1: Nitration[2][3]

-

Cool conc. H₂SO₄ (20 mL) to 0°C. Add 3-(p-tolyl)propanoic acid (1.64 g, 10 mmol) portion-wise.

-

Dropwise add fuming HNO₃ (1.1 eq) maintaining temp < 5°C.

-

Stir at 0°C for 1 hour, then pour onto crushed ice.

-

Purification: Filter the crude solid. Recrystallize from EtOH/Water to remove the minor 2-nitro isomer.

-

Checkpoint: Check NMR. The 2-nitro isomer will show different splitting for the aromatic protons.

-

Step 2: Béchamp Reduction (Fe/HCl)

While catalytic hydrogenation works, Fe/HCl is robust for scale-up and avoids catalyst poisoning if sulfur traces are present.

-

Suspend the nitro compound (2.09 g, 10 mmol) in water/EtOH (1:1, 50 mL).

-

Add Iron powder (3.0 eq) and NH₄Cl (catalytic).

-

Heat to reflux and add conc. HCl (dropwise) to initiate.

-

Reflux for 2 hours.

-

Basify with Na₂CO₃, filter hot to remove iron oxides.

-

Acidify filtrate to pH 5-6 to precipitate the amino acid.

Characterization & Data Validation

To ensure the integrity of the synthesized molecule, compare analytical data against these standard values.

| Attribute | Specification | Notes |

| Appearance | Off-white to beige powder | Oxidizes slightly upon air exposure |

| ¹H NMR (DMSO-d₆) | Diagnostic: The singlet at 6.50 ppm confirms the isolated proton between the amino and alkyl chain (Position 2). | |

| Mass Spec (ESI) | [M+H]⁺ = 180.1 | Consistent with C₁₀H₁₃NO₂ |

| HPLC Purity | > 98.0% (AUC) | Method: C18 column, H₂O/MeCN (0.1% TFA) gradient |

Self-Validating NMR Check

In the 3-amino isomer (Target):

-

You will observe an ABX system or specific coupling constants:

-

One doublet (ortho coupling ~8Hz)

H-5 and H-6. -

One singlet (or narrow doublet)

H-2 (isolated by substituents).

-

-

If you have the 2-amino isomer (Impurity):

-

The symmetry and coupling patterns change significantly (often two doublets with meta-coupling).

-

Safety & Handling

-

4-Bromo-2-nitrotoluene: Potential skin sensitizer. Use gloves.

-

Palladium Catalysts: Pyrophoric when dry. Keep wet with solvent during filtration.

-

Nitration: Highly exothermic. Strict temperature control is mandatory to prevent thermal runaway.

References

-

Heck Reaction Mechanism & Conditions: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Nitration Regioselectivity: Olah, G. A., et al. (1978). Nitration of Alkylbenzenes with Nitronium Salts. Journal of Organic Chemistry, 43(24), 4628. Link

-

Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals. Advanced Synthesis & Catalysis, 345(1-2), 103-151. Link

-

Synthesis of Phenylpropanoic Acid Derivatives: Smith, K., et al. (2012). Methods for the nitration of aromatic compounds. Patent WO2012049513A1. Link

Sources

- 1. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]

- 2. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]

- 3. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Amino-4-methylphenyl)propanoic Acid

Introduction: A Molecule of Growing Interest

3-(3-Amino-4-methylphenyl)propanoic acid, a substituted β-amino acid, is a compound of increasing significance in the fields of medicinal chemistry and materials science. Its unique structural features, comprising an aromatic ring with both amino and methyl substituents, and a flexible propanoic acid chain, make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the key physical and chemical characteristics of this molecule, offering valuable insights for researchers and professionals engaged in drug discovery and development. Understanding these fundamental properties is paramount for its effective utilization in various scientific applications, from peptide synthesis to the development of antimicrobial and anticancer scaffolds.

Physicochemical Characteristics: A Tabulated Summary

The physical and chemical properties of 3-(3-Amino-4-methylphenyl)propanoic acid are summarized in the table below. These parameters are crucial for predicting its behavior in different environments and for designing experimental protocols.

| Property | Value | Source/Comment |

| IUPAC Name | 3-(3-Amino-4-methylphenyl)propanoic acid | --- |

| CAS Number | 68208-18-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 226 - 228 °C | [2] |

| Boiling Point | 325.5 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in polar organic solvents and aqueous acidic/basic solutions. Limited solubility in nonpolar organic solvents. | Inferred from the structure and properties of similar compounds. |

| pKa (Carboxylic Acid) | ~4-5 | Estimated based on similar propanoic acid derivatives. |

| pKa (Ammonium Ion) | ~9-10 | Estimated based on similar anilinium ions. |

Structural Elucidation and Spectroscopic Profile

The structural integrity and purity of 3-(3-Amino-4-methylphenyl)propanoic acid are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the methylene protons of the propanoic acid chain, and the methine proton adjacent to the amino group. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methyl group protons would present as a singlet around δ 2.0-2.5 ppm. The aliphatic protons on the propanoic acid chain will exhibit characteristic splitting patterns (triplets and quartets) in the δ 2.5-4.5 ppm region. The amino group protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (δ 110-150 ppm), the methyl carbon (δ 15-25 ppm), the methylene and methine carbons of the propanoic acid chain (δ 30-60 ppm), and the carbonyl carbon of the carboxylic acid (δ 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 3-(3-Amino-4-methylphenyl)propanoic acid will be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹). A strong carbonyl (C=O) stretching vibration will be observed around 1700-1725 cm⁻¹. C-H stretching vibrations from the aromatic ring and the alkyl chain will appear around 2850-3100 cm⁻¹. The presence of the aromatic ring will also give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (179.22). The fragmentation pattern will likely involve the loss of the carboxylic acid group (a peak at m/z M-45) and other characteristic fragments arising from the cleavage of the propanoic acid chain and the aromatic ring.

Chemical Reactivity and Synthetic Considerations

The chemical behavior of 3-(3-Amino-4-methylphenyl)propanoic acid is dictated by the interplay of its three primary functional groups: the aromatic amine, the carboxylic acid, and the phenyl ring.

Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental reaction in peptide synthesis.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is acidic and can participate in reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines, often activated by coupling agents, to form amides.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

The interplay between the amino and carboxylic acid groups allows for the formation of zwitterions in solution, with the isoelectric point (pI) being the pH at which the net charge of the molecule is zero.

Caption: Key reaction pathways of 3-(3-Amino-4-methylphenyl)propanoic acid.

Experimental Protocols

Protocol for Determining Aqueous Solubility

The shake-flask method is a standard and reliable technique for determining the aqueous solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 3-(3-Amino-4-methylphenyl)propanoic acid to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the solid phase from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for determining aqueous solubility by the shake-flask method.

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of 3-(3-Amino-4-methylphenyl)propanoic acid in a known volume of deionized water.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

Titration Process: Add the titrant in small, precise increments and record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The resulting titration curve will show inflection points corresponding to the equivalence points.

-

pKa Determination: The pKa values correspond to the pH at the half-equivalence points. For a molecule with two ionizable groups like this, two pKa values will be determined.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion: A Versatile Chemical Entity

3-(3-Amino-4-methylphenyl)propanoic acid possesses a rich and versatile chemical profile. Its amphipathic nature, coupled with the reactivity of its amino and carboxylic acid functional groups, makes it a valuable tool for chemists and drug developers. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its successful application in the synthesis of complex molecules and the development of innovative pharmaceuticals. The provided experimental protocols offer a robust framework for the in-house characterization of this and similar compounds, ensuring data integrity and reproducibility in research and development settings.

References

Sources

Biological Activity of 3-(3-Amino-4-methylphenyl)propanoic Acid Derivatives

The following technical guide details the biological activity, therapeutic potential, and experimental characterization of 3-(3-Amino-4-methylphenyl)propanoic acid derivatives.

This analysis positions the molecule not merely as a chemical intermediate, but as a privileged pharmacophore in the design of Integrin Antagonists (specifically VLA-4/

Executive Summary

3-(3-Amino-4-methylphenyl)propanoic acid (CAS: 827601-54-7) represents a critical scaffold in medicinal chemistry, functioning primarily as a bioisostere for the Leu-Asp-Val (LDV) binding motif found in integrin ligands. Its derivatives are potent antagonists of the

Recent studies (2024-2025) have also expanded this scaffold's utility into antimicrobial therapeutics , where specific hydrazone derivatives exhibit efficacy against multidrug-resistant (MDR) pathogens by disrupting bacterial cell wall synthesis.

Molecular Mechanism of Action

Integrin Antagonism ( / VLA-4)

The primary biological activity of these derivatives stems from their ability to block the interaction between VLA-4 on leukocytes and VCAM-1 (Vascular Cell Adhesion Molecule-1) on endothelial cells.

-

Pharmacophore Mimicry: The propanoic acid moiety mimics the Aspartic Acid (D) residue of the endogenous ligand. It coordinates with the divalent metal cation (

or -

Hydrophobic Interaction: The 3-amino-4-methylphenyl core acts as a rigid linker that positions hydrophobic substituents (often attached via the amino group) into the specificity pocket of the

-subunit. The 4-methyl group provides steric bulk that enhances selectivity over other integrins (e.g.,

Antimicrobial Activity (Emerging)

Newer derivatives, particularly those functionalized with thiazole or hydrazone moieties at the carboxylic acid tail, have shown bactericidal activity. The mechanism involves the inhibition of bacterial Mur ligases (specifically MurD/MurE), preventing peptidoglycan cross-linking.

Pathway Visualization

The following diagram illustrates the blockade of the Inflammatory Cascade by these derivatives.

Figure 1: Mechanism of Action. The derivative acts as a competitive antagonist, preventing the VLA-4/VCAM-1 interaction required for leukocyte extravasation.

Structure-Activity Relationship (SAR)[1]

The biological potency of this scaffold is highly sensitive to substitutions at the C-1 (Acid) and C-3 (Amino) positions.

| Position | Modification | Biological Effect |

| C-1 (Carboxyl) | Free Acid (-COOH) | Essential for Integrin binding (MIDAS interaction). Esterification abolishes activity (prodrug potential). |

| C-1 (Carboxyl) | Hydrazide/Amide | Shifts activity to Antimicrobial (Mur ligase inhibition). Reduces integrin affinity.[1][2] |

| Phenyl Ring (C-4) | Methyl Group (-CH3) | Critical for Selectivity. Enhances hydrophobic packing in the |

| Phenyl Ring (C-3) | Amino (-NH2) | The "Warhead" attachment point. Derivatization with Sulfonylureas or Biaryl groups creates nanomolar VLA-4 inhibitors. |

Experimental Protocols